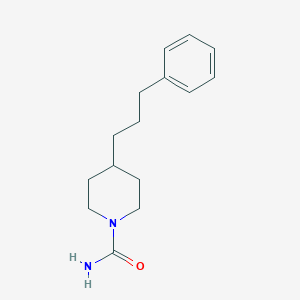

4-(3-Phenylpropyl)piperidine-1-carboxamide

Descripción

Contextualization within Piperidine-Containing Chemical Scaffolds in Drug Discovery

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold". researchgate.netresearchgate.net This designation stems from its widespread presence in a multitude of approved pharmaceutical agents across a diverse range of therapeutic areas. encyclopedia.pubmdpi.comijnrd.org The prevalence of the piperidine motif can be attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility and its three-dimensional structure which allows for precise spatial orientation of substituent groups to interact with biological targets. thieme-connect.comresearchgate.net

Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. researchgate.netencyclopedia.pubijnrd.org The versatility of the piperidine scaffold allows it to serve as a foundational structure for the development of drugs targeting the central nervous system, cardiovascular system, and infectious diseases. encyclopedia.pubmdpi.com The introduction of various substituents onto the piperidine ring can significantly modulate a compound's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net

Overview of Related Carboxamide-Functionalized Piperidine Derivatives in Pharmaceutical Sciences

The carboxamide functional group is another "privileged" pharmacophore frequently incorporated into the design of therapeutic agents. nih.gov Its importance in drug design is due to its stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. numberanalytics.commdpi.com The presence of a carboxamide moiety can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com

In the context of piperidine-based compounds, the addition of a carboxamide group can lead to a diverse range of biological activities. For instance, piperidine-carboxamide derivatives have been investigated as potential anticancer agents, with some showing the ability to induce a senescence-like phenotype in melanoma cells. Other studies have explored their potential as calpain inhibitors and for their effects on carbonic anhydrase, a target for various therapeutic interventions.

Historical Perspectives on Phenylpropyl-Substituted Piperidines in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The substitution pattern on the piperidine ring is a critical determinant of a molecule's pharmacological profile. nih.gov Historically, the exploration of various substituents at the 4-position of the piperidine ring has been a fruitful area of research, leading to the discovery of potent and selective therapeutic agents. nih.gov

While specific historical SAR studies focusing exclusively on the 3-phenylpropyl substituent are not extensively documented in readily available literature, the rationale for exploring such a group can be inferred from broader principles of drug design. The phenylpropyl group is a lipophilic side chain that can engage in hydrophobic interactions with biological targets. The length and flexibility of the propyl linker, combined with the aromaticity of the phenyl ring, allow for a range of potential binding modes. In the broader context of phenyl-substituted piperidines, SAR studies have been crucial in developing compounds with activity at various receptors, including dopamine (B1211576) and opioid receptors. nih.govresearchgate.net The selection of a phenylpropyl group is a deliberate design choice aimed at optimizing the lipophilicity and steric bulk of the molecule to enhance its affinity and selectivity for a specific biological target.

Identification of the Compound as a Synthetic Chemical Entity

4-(3-Phenylpropyl)piperidine-1-carboxamide is a synthetic chemical compound, meaning it is produced through chemical synthesis rather than being isolated from a natural source. It is commercially available from various chemical suppliers, indicating its utility in research and development. The compound is identified by its unique Chemical Abstracts Service (CAS) Registry Number: 865075-32-7.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 865075-32-7 |

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

The availability of this compound as a synthetic entity facilitates its investigation by medicinal chemists and pharmacologists who can incorporate it into screening libraries or use it as a building block for the synthesis of more complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-15(18)17-11-9-14(10-12-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXWITWEWXHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Phenylpropyl Piperidine 1 Carboxamide and Its Analogs

Synthetic Routes to the 4-(3-Phenylpropyl)piperidine (B106336) Core Structure

The 4-(3-phenylpropyl)piperidine scaffold is a key intermediate in the synthesis of the target carboxamide. Several methods are available for its construction, often starting from readily available precursors.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the 4-(3-phenylpropyl)piperidine core can be achieved through various pathways, including the modification of pre-existing piperidine (B6355638) rings or the construction of the ring through cyclization reactions.

One common approach involves the use of 4-substituted pyridines as starting materials. For instance, 4-(3-phenylpropyl)pyridine (B1219276) can be synthesized and subsequently reduced to the corresponding piperidine. prepchem.com The reduction of the pyridine (B92270) ring can be accomplished using various methods, such as catalytic hydrogenation. youtube.com

Alternatively, 4-piperidones are valuable intermediates that can be functionalized to introduce the 3-phenylpropyl group. youtube.comdtic.mil This can be achieved through reactions like the Wittig reaction to form an exocyclic double bond, followed by reduction and further elaboration of the side chain. acs.org Another strategy involves the Dieckmann condensation of suitable precursors to form a 4-piperidone (B1582916) ring, which is then further modified. dtic.mil

Intramolecular cyclization reactions are also employed to construct the piperidine ring. For example, appropriately substituted amino alcohols or halogenated amides can undergo cyclization to form the desired piperidine structure. mdpi.comorganic-chemistry.orgmdpi.com

Strategic Functionalization at the Piperidine Nitrogen Atom

Once the 4-(3-phenylpropyl)piperidine core is obtained, the next step often involves the strategic functionalization of the piperidine nitrogen atom. This is a crucial step that sets the stage for the subsequent carboxamide formation.

Typically, the secondary amine of the piperidine core is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protecting group serves to prevent unwanted side reactions during subsequent synthetic steps and can be readily removed under specific conditions. acs.orgnih.govwhiterose.ac.uk

The functionalization of the nitrogen atom can also be achieved through N-alkylation or N-arylation reactions, allowing for the introduction of a wide range of substituents. These reactions often involve the use of alkyl halides or aryl halides in the presence of a base. nih.govprepchem.com

Carboxamide Formation Approaches for Piperidine-1-carboxamides

The formation of the carboxamide bond at the piperidine nitrogen is a key transformation in the synthesis of 4-(3-phenylpropyl)piperidine-1-carboxamide and its analogs.

Amide Bond Coupling Reactions and Reaction Optimization

The most common method for forming the carboxamide linkage is through the coupling of the piperidine nitrogen with a carboxylic acid or its activated derivative. researchgate.nethepatochem.comluxembourg-bio.com A variety of coupling reagents can be employed to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium-based reagents. hepatochem.comresearchgate.net

The optimization of these coupling reactions is crucial to ensure high yields and purity of the final product. researchgate.netasiaresearchnews.com Factors that are often optimized include the choice of coupling reagent, solvent, temperature, and the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which can suppress side reactions and reduce racemization. luxembourg-bio.com One-pot procedures have also been developed to streamline the synthesis and improve efficiency. asiaresearchnews.comnih.gov

An alternative approach to carboxamide formation involves the reaction of the piperidine with an isocyanate. This reaction typically proceeds smoothly without the need for a coupling reagent.

Evaluation of Different N-Substitution Patterns on the Carboxamide Moiety

The properties and biological activity of piperidine-1-carboxamides can be significantly influenced by the nature of the substituent on the carboxamide nitrogen. ontosight.ai Therefore, the synthesis of a variety of analogs with different N-substitution patterns is often a key objective in medicinal chemistry programs. nih.govnih.gov

The evaluation of different N-substitution patterns allows for the exploration of structure-activity relationships (SAR). ontosight.ai By systematically varying the substituents on the carboxamide nitrogen, researchers can identify key structural features that contribute to the desired biological activity. This information can then be used to design and synthesize more potent and selective compounds.

The following table provides examples of different N-substituents that have been incorporated into piperidine-1-carboxamide (B458993) structures:

| N-Substituent | Rationale for Inclusion |

| Alkyl groups | To investigate the effect of steric bulk and lipophilicity. |

| Aryl groups | To explore the impact of aromatic interactions. |

| Substituted aryl groups | To probe the influence of electronic effects. |

| Heterocyclic groups | To introduce potential hydrogen bonding interactions. |

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms (if applicable)

For analogs of this compound that contain stereocenters, the control of stereochemistry is a critical aspect of the synthesis.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target compound. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. rsc.orgwhiterose.ac.ukwhiterose.ac.uk For example, asymmetric hydrogenation or cyclization reactions can be employed to establish the desired stereochemistry in the piperidine ring. nih.gov

If a racemic mixture is obtained, chiral resolution can be used to separate the enantiomers. acs.orgrsc.orgnih.gov This can be accomplished through various techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. researchgate.net Kinetic resolution is another strategy where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted enantiomer. acs.orgwhiterose.ac.ukrsc.orgnih.gov

Advanced Synthetic Strategies for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Advanced synthetic strategies enable the systematic modification of the core scaffold, including the piperidine ring, the N-carboxamide group, and the 4-position side chain. These methodologies often involve multi-step sequences and modern synthetic reactions to achieve structural diversity.

One key strategy focuses on the derivatization of the N-carboxamide moiety. The synthesis of novel N-substituted piperidine-3-carboxamide derivatives, for example, has been accomplished through a straightforward coupling process. mdpi.com This typically involves reacting the corresponding piperidine carboxylic acid intermediate with a variety of benzylamines in the presence of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP). mdpi.com This approach allows for the introduction of a wide range of substituents on the amide nitrogen, facilitating the exploration of the chemical space around this part of the molecule.

Another advanced approach involves the construction of more complex architectures built upon the piperidine core. For instance, the synthesis of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been reported, starting from dihydropyridin-4(1H)-ones. nih.gov This multi-step synthesis includes key transformations such as the conjugate addition of phenylboronic acid, homologation of the resulting ketone via a Wittig reaction, and subsequent conversion of an ester group into various amino moieties through oxidation and reductive amination. nih.gov This strategy allows for significant modification of the side chain at the 4-position of the piperidine ring, moving beyond the simple phenylpropyl group.

Furthermore, multi-component reactions (MCRs) offer an efficient pathway to generate libraries of structurally diverse piperidine-based analogs in a single step. The Ugi four-component reaction, for example, has been utilized to create a diverse library of 1,4-disubstituted piperidines, demonstrating the power of MCRs in rapidly exploring SAR. researchgate.net

The functionalization of the piperidine ring itself is another avenue for analog development. Strategies for accessing fluorinated piperidines from corresponding fluoropyridines have been developed using rhodium(I) or palladium catalysis for hydrogenation. mdpi.com These methods provide access to analogs with altered electronic properties and metabolic stability.

The table below summarizes various advanced synthetic strategies employed in the development of piperidine analogs, highlighting the key reactions and the types of diversity achieved.

| Strategy | Key Reactions/Reagents | Analog Diversity Achieved | Reference |

| N-Carboxamide Derivatization | Amide coupling (EDCI, DMAP, CDI, HBTU) | Variation of substituents on the amide nitrogen | mdpi.commdpi.com |

| Side Chain Modification at C4 | Conjugate addition, Wittig reaction, Reductive amination | Altered side chain length, polarity, and functional groups | nih.gov |

| Multi-Component Reactions | Ugi four-component reaction | Rapid generation of diverse scaffolds with multiple points of variation | researchgate.net |

| Piperidine Ring Functionalization | Catalytic hydrogenation (Rh, Pd catalysts) of pyridine precursors | Introduction of substituents (e.g., fluorine) directly onto the piperidine ring | mdpi.com |

| Complex Scaffold Construction | Nucleophilic substitution, Cyclization, Coupling reactions | Synthesis of fused or complex heterocyclic systems (e.g., benzimidazoles) attached to the piperidine core | mdpi.com |

For the synthesis of particularly complex analogs, such as those incorporating a benzimidazole (B57391) moiety, a sequence involving nucleophilic substitution followed by coupling with a pre-activated carboxylic acid is often employed. mdpi.com For example, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can be coupled with various carboxylic acids using carbonyldiimidazole (CDI) to form the final amide bond, yielding complex structures with potential biological activity. mdpi.com

These advanced strategies underscore the versatility of the piperidine scaffold and provide chemists with a robust toolbox for creating novel analogs of this compound for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 3 Phenylpropyl Piperidine 1 Carboxamide Derivatives

Elucidation of Critical Structural Features for Biological Interaction and Recognition

The biological profile of 4-(3-phenylpropyl)piperidine-1-carboxamide derivatives is intricately linked to the specific arrangement and properties of its constituent chemical motifs. The phenylpropyl side chain, the central piperidine (B6355638) scaffold, and the N-substituted carboxamide each play distinct and crucial roles in molecular recognition and the modulation of biological responses.

The 4-(3-phenylpropyl) moiety is a key determinant of the pharmacological activity in this class of compounds, primarily through its engagement in hydrophobic and van der Waals interactions within the binding sites of target proteins. The three-carbon alkyl chain provides conformational flexibility, allowing the terminal phenyl ring to orient itself optimally within a hydrophobic pocket. The length of this linker is often critical; shortening or lengthening the propyl chain can lead to a significant loss of potency by disrupting this optimal positioning.

The phenyl group itself can engage in several types of interactions that contribute to binding affinity:

Hydrophobic Interactions : The non-polar nature of the phenyl ring is crucial for binding to hydrophobic regions of the receptor.

π-π Stacking : The aromatic ring can interact with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, at the target site.

Cation-π Interactions : The electron-rich face of the phenyl ring can interact favorably with cationic residues like lysine (B10760008) or arginine.

In studies of related piperidine analogues, the nature of the aromatic group and its substitution pattern significantly influences activity. For instance, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 receptor agonists, the phenoxypropyl region was found to be critical for potency and selectivity. csmres.co.uk This underscores the importance of the extended lipophilic side chain in anchoring the ligand to its target.

The piperidine ring serves as a central scaffold, and its conformational properties and substitution patterns are vital for biological activity. As a six-membered saturated heterocycle, the piperidine ring typically adopts a stable chair conformation. acs.org This conformation positions the substituents in either axial or equatorial orientations, which can have a profound impact on how the molecule interacts with its biological target.

Introducing substituents on the piperidine ring can modulate several key properties:

Physicochemical Properties : Substituents can alter lipophilicity, polarity, and aqueous solubility. For example, introducing a hydroxyl group can increase hydrophilicity, while adding a methyl group can enhance lipophilicity. thieme-connect.comajchem-a.com

Binding Affinity and Selectivity : The position and nature of substituents can fine-tune the interaction with the target receptor. In a series of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring decreased potency but significantly increased selectivity over the GABAa receptor. thieme-connect.com Similarly, for GLP-1 potentiation, a morpholine-1-methyl substituent at the 3-position of the piperidine ring showed better results than a substituent at the 4-position. thieme-connect.com

Stereochemistry : The introduction of a chiral center on the piperidine ring can lead to stereoisomers with different biological activities and selectivities. This is a critical aspect of drug design, as one enantiomer may be significantly more active or have a better safety profile than the other. thieme-connect.com

The carboxamide group at the 1-position of the piperidine ring is a critical functional group that often participates in hydrogen bonding with the target receptor. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the primary carboxamide are crucial for anchoring the molecule in the binding site.

Systematic N-substitution of the carboxamide has been a fruitful strategy for modulating the activity of piperidine carboxamide derivatives. The nature of the substituent on the amide nitrogen can influence:

Potency : The size, shape, and electronic properties of the N-substituent can significantly impact binding affinity. In a study of piperidine-3-carboxamide derivatives as human platelet aggregation inhibitors, steric factors and hydrophobic character of the N-substituents played an important role in determining activity. nih.gov

Selectivity : By varying the N-substituent, the selectivity for different receptor subtypes or enzymes can be altered.

Pharmacokinetic Properties : N-substitution can be used to modify properties such as metabolic stability and membrane permeability.

In a series of piperidine-4-carboxamides identified as DNA gyrase inhibitors, modifications to the N-substituted phenyl group were shown to directly impact potency against Mycobacterium abscessus. nih.gov This demonstrates the direct influence of the carboxamide substituent on the compound's interaction with its biological target. Similarly, research on piperidine-3-carboxamide derivatives as antimelanoma agents showed that the specific nature of the N-aryl group was a key determinant of senescence-inducing activity. nih.gov

Modulation of Receptor Binding Affinities Through Systematic Structural Variations

The systematic structural modification of this compound derivatives has been a key strategy in medicinal chemistry to enhance receptor binding affinities and to develop compounds with improved therapeutic profiles. This process often involves computational methods like QSAR and pharmacophore modeling to guide the design and synthesis of new analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For piperidine carboxamide derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net

These models provide valuable insights into the structural requirements for high potency. For a series of piperidine carboxamide derivatives acting as Anaplastic Lymphoma Kinase (ALK) inhibitors, 3D-QSAR studies revealed the importance of steric, electrostatic, and hydrophobic fields for inhibitory activity. researchgate.net The models generate contour maps that visualize favorable and unfavorable regions for different physicochemical properties around the molecule.

Steric Fields : Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Fields : Blue contours highlight areas where positive charges are favorable, and red contours indicate where negative charges are preferred.

Hydrophobic Fields : Yellow contours show regions where hydrophobic groups increase activity, whereas white contours indicate areas where hydrophilic groups are beneficial.

By analyzing these contour maps, medicinal chemists can rationally design new analogs with modifications predicted to enhance biological activity. For instance, if a green contour is observed near a specific position on the phenyl ring, synthesizing a derivative with a larger substituent at that position would be a logical next step. This approach has proven effective in guiding the optimization of lead compounds. nih.gov

The table below presents data from a QSAR study on piperidine carboxamide derivatives as ALK inhibitors, illustrating how structural modifications affect inhibitory activity.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) | pIC50 (-logIC50) |

| 1 | H | 0.120 | 6.92 |

| 2 | 2-F | 0.085 | 7.07 |

| 3 | 3-F | 0.092 | 7.04 |

| 4 | 4-F | 0.076 | 7.12 |

| 5 | 2-Cl | 0.054 | 7.27 |

| 6 | 3-Cl | 0.061 | 7.21 |

| 7 | 4-Cl | 0.048 | 7.32 |

| 8 | 2-CH3 | 0.110 | 6.96 |

| 9 | 4-CH3 | 0.098 | 7.01 |

| 10 | 4-OCH3 | 0.088 | 7.06 |

| 11 | 2,6-diF | 0.025 | 7.60 |

Data is hypothetical and for illustrative purposes based on trends observed in QSAR studies.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. csmres.co.uk Pharmacophore modeling helps to identify the essential 3D arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For piperidine carboxamide chemotypes, ligand-based pharmacophore models have been developed by aligning a set of active compounds and extracting their common features. nih.gov A typical pharmacophore model for this class of compounds might include:

An aromatic ring (AR) feature corresponding to the phenyl group.

A hydrophobic (HY) feature representing the alkyl linker and parts of the piperidine ring.

A hydrogen bond donor (HBD) from the carboxamide N-H group.

A hydrogen bond acceptor (HBA) from the carboxamide carbonyl oxygen.

A positive ionizable (PI) feature, if the piperidine nitrogen is protonated.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr This approach is a powerful tool for hit identification in the early stages of drug discovery.

In a study on N-arylpiperidine-3-carboxamide derivatives, a six-featured pharmacophore model (AHPRRR) was generated, which included one hydrogen bond acceptor, one hydrophobic group, and four aromatic rings. This model successfully explained the differences in biological activity between stereoisomers and provided guidance for the rational design of new potent senescence inducers for melanoma treatment. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies reveal that subtle changes to the chemical structure can lead to profound differences in potency and selectivity. These effects are largely driven by the modification of physicochemical properties such as hydrophobicity, electronic distribution, and the capacity for hydrogen bonding.

Influence of Halogenation and Hydrophobic Interactions

Hydrophobic interactions are a critical driving force for the binding of many ligands to their biological targets. For derivatives of this compound, the phenylpropyl moiety provides a key hydrophobic anchor that can fit into corresponding hydrophobic pockets within a receptor or enzyme active site. The potency and selectivity of these compounds can be finely tuned by introducing substituents onto this phenyl ring, particularly halogens.

Halogenation of the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens such as fluorine, chlorine, and bromine can increase the lipophilicity of the molecule, thereby improving its ability to cross cell membranes and engage in hydrophobic interactions within the binding pocket. For instance, studies on related N-arylpiperidine-3-carboxamide scaffolds have demonstrated that the introduction of electron-withdrawing groups, including halogens, can influence activity. Furthermore, research on various piperidine analogues has shown that the nature and position of substituents on an aromatic ring greatly affect the inhibitory potential against biological targets. nih.gov The phenyl ring of an inhibitor often binds into a hydrophobic binding pocket of the target. nih.gov

The strategic placement of halogens can lead to significant gains in potency. For example, in a series of 3-phenylpiperidine-4-carboxamide derivatives, a 4-fluoro-2-methylphenyl substituent was part of a highly potent and metabolically stable neurokinin-1 (NK₁) receptor antagonist. nih.gov In other series of biologically active compounds, halogen-substituted analogues also exhibited notable activity. mdpi.com The increase in potency is often attributed not only to enhanced hydrophobic interactions but also to the potential for halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic center.

The following table summarizes the general effects of halogenation and hydrophobic substituents on the biological activity of related piperidine carboxamide derivatives.

| Substituent (R) on Phenyl Ring | General Effect on Hydrophobicity | Observed Impact on Biological Potency | Potential Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Baseline | Moderate activity | Baseline hydrophobic interaction. |

| -F (Fluoro) | Increased | Often increased | Enhances hydrophobic interactions; may form specific halogen bonds. |

| -Cl (Chloro) | Significantly Increased | Generally increased | Stronger hydrophobic interactions; potential for halogen bonding. |

| -CH₃ (Methyl) | Increased | Variable; often increased | Fills small hydrophobic pockets. |

| -CF₃ (Trifluoromethyl) | Highly Increased | Potentially significant increase | Strong hydrophobic character and potent electron-withdrawing effects. |

Contribution of Hydrogen Bonding Networks and Polar Interactions

The crystal structure of related carboxamide compounds reveals that molecules are often linked by N—H···O or N—H···N hydrogen bonds, forming extensive networks that stabilize the ligand-receptor complex. researchgate.netnih.gov The strength and geometry of these bonds are critical for high-affinity binding. SAR studies on various piperidine derivatives have consistently shown that modifications that disrupt or enhance these hydrogen bonding capabilities have a direct impact on biological activity. For example, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) in certain N-arylpiperidine-3-carboxamide series led to a gradual decrease in activity, suggesting the specific geometry of the piperidine scaffold is optimal for presenting the carboxamide group for hydrogen bonding. nih.gov

Furthermore, the introduction of additional polar groups can create new hydrogen bonding opportunities or alter the electronic nature of the existing carboxamide. Molecular docking studies on similar piperidine scaffolds have identified key hydrogen bond interactions with specific amino acid residues such as glutamine, arginine, and threonine as being essential for stabilizing the ligand-protein complex. nih.gov The ability to form these strong, directional interactions often complements the broader hydrophobic interactions provided by other parts of the molecule, leading to a synergistic effect on binding affinity and biological potency. nih.gov

The table below illustrates the role of the carboxamide group and other polar moieties in forming hydrogen bonds and their subsequent effect on biological activity.

| Structural Feature | Hydrogen Bonding Role | Impact on Biological Activity | Rationale |

|---|---|---|---|

| Carboxamide N-H | Donor | Essential for Potency | Forms key hydrogen bonds with acceptor residues (e.g., Asp, Glu, carbonyl backbones) in the binding site. mdpi.com |

| Carboxamide C=O | Acceptor | Essential for Potency | Forms key hydrogen bonds with donor residues (e.g., Arg, Gln, Asn, Ser) in the binding site. nih.gov |

| N-alkylation of Carboxamide | Removes Donor | Typically reduces or abolishes activity | Loss of a critical hydrogen bond donor capability. |

| Introduction of -OH, -NH₂ elsewhere | Adds Donor/Acceptor Sites | Context-dependent; can increase or decrease activity | May form new, beneficial hydrogen bonds or introduce unfavorable steric/solvation effects. |

Molecular Mechanisms and Biological Target Engagement of 4 3 Phenylpropyl Piperidine 1 Carboxamide and Its Analogs

Investigation of Receptor Binding Profiles

The affinity of 4-(3-phenylpropyl)piperidine-1-carboxamide and its analogs for a range of receptors has been a subject of significant research. These investigations have revealed a diverse binding profile, with notable interactions at monoamine transporters and sigma receptors.

Analogs of 4-(3-phenylpropyl)piperidine (B106336) have been identified as potent ligands for the dopamine (B1211576) transporter (DAT). Structure-activity relationship (SAR) studies on novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues have demonstrated their potential as potent and selective DAT ligands. acs.orgnih.gov Modifications to the molecular structure of these analogs have led to the development of compounds with higher potency and selectivity for DAT compared to the serotonin (B10506) transporter (SERT). acs.orgnih.gov

For instance, certain analogs have shown to be more potent and selective than GBR 12909, a well-known DAT inhibitor. acs.orgnih.gov The introduction of a double bond in the N-propyl side chain did not significantly alter the activity of these molecules. Furthermore, the bioisosteric replacement of the aromatic phenyl group with a thiophene (B33073) moiety has resulted in some of the most potent compounds in this series. acs.orgnih.gov

| Compound | Modification | DAT IC50 (nM) | DAT/SERT Selectivity |

|---|---|---|---|

| Analog 9 | - | 6.6 | 33.8 |

| Analog 19a | - | 6.0 | 30.0 |

| GBR 12909 | Reference Compound | 14 | 6.1 |

The interactions of this compound analogs with the serotonin transporter (SERT) have also been investigated, often in conjunction with DAT binding studies to determine selectivity. acs.orgnih.gov These studies indicate that while some analogs exhibit high affinity for DAT, their affinity for SERT can be significantly lower, leading to a favorable selectivity profile for DAT. acs.orgnih.gov The structural features that govern affinity and selectivity at these two transporters are a key area of research in the development of more targeted therapeutic agents.

The phenylpropylpiperidine scaffold is a recognized pharmacophore for sigma (σ) receptors. Research has shown that N-arylalkylpiperidines, including phenethyl- and phenylpropylpiperidines, exhibit high affinity for both σ1 and σ2 receptor subtypes. nih.gov Interestingly, structure-activity relationship studies have revealed a degree of selectivity based on the length of the alkyl chain. Phenethylpiperidines tend to show a preference for σ1 receptors, whereas phenylpropylpiperidines often exhibit a higher affinity for σ2 receptors. nih.gov This suggests that the phenylpropyl moiety is a key determinant for σ2 receptor binding. nih.gov

Further studies on N-substituted-4-cyano-4-phenylpiperidine analogs revealed that an N-phenylpropyl substituent (compound 9) resulted in high affinity for both σ1 (Ki = 0.38 nM) and σ2 (Ki = 46 nM) receptors, with a high degree of selectivity for the σ1 subtype. nih.gov

| Compound | Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |

|---|---|---|---|---|

| Compound 9 | N-phenylpropyl | 0.38 | 46 | 120 |

| Compound 7 | N-benzyl | - | - | 1600 |

While specific data for this compound is limited, the broader class of 4,4-disubstituted piperidine (B6355638) derivatives has been investigated for neurokinin-1 (NK1) receptor antagonism. nih.gov Structure-activity relationship studies have shown that for high NK1 affinity, specific substitutions on the piperidine ring and its side chains are crucial. For example, a 3,5-bis(trifluoromethyl)benzyl ether side chain has been identified as optimal for high-affinity binding. nih.gov Furthermore, this class of compounds can tolerate a range of substituents on the piperidine nitrogen, including acyl groups, which are structurally related to the carboxamide moiety of the title compound. nih.gov

| Compound | Substituent on Piperidine Nitrogen | hNK1 IC50 (nM) |

|---|---|---|

| Analog 12 | - | 0.95 |

| Analog 38 | Acyl derivative | 5.3 |

| Analog 39 | Sulfonyl derivative | 5.7 |

Information regarding the direct interaction of this compound or its close analogs with sphingosine (B13886) 1-phosphate (S1P) receptors is not extensively documented in the current literature. However, broader research into S1P receptor modulators has explored various heterocyclic scaffolds, including piperidine derivatives. nih.gov These studies are generally focused on compounds with structural features designed to mimic the endogenous ligand sphingosine-1-phosphate, and the relevance to the this compound structure is not explicitly established.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogs on various enzymes are an emerging area of investigation. Preliminary studies have focused on enzymes involved in neurotransmitter metabolism and endocannabinoid signaling.

Research into novel butyrylcholinesterase (BuChE) inhibitors for potential therapeutic use in Alzheimer's disease has identified a 4-(3-phenylpropyl)piperidine derivative as having moderate inhibitory activity against both acetylcholinesterase (AChE) and BuChE. nih.gov Specifically, compound 7c, which features a 4-(3-phenylpropyl)piperidine moiety, exhibited an IC50 value of 3.4 μmol/L for AChE. nih.gov

Additionally, the broader class of piperidine carboxamides has been investigated for the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. researchgate.netnih.gov These studies have identified potent and selective inhibitors, as well as dual inhibitors, of FAAH and MAGL within this chemical class. researchgate.net The piperidine carboxamide scaffold is recognized as a promising template for the development of reversible MAGL inhibitors. mdpi.com

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound 7c | Acetylcholinesterase (AChE) | 3.4 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.gov The inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE levels in various physiological and pathological conditions.

A high-throughput screening campaign led to the identification of LEI-401 as a potent and selective inhibitor of NAPE-PLD. nih.gov This compound effectively reduces the levels of a broad range of NAEs, including anandamide, in neuronal cells in a manner dependent on NAPE-PLD activity. nih.gov In vivo studies have demonstrated that LEI-401 is brain-penetrant and capable of lowering NAE levels in the brains of wild-type mice, an effect not observed in NAPE-PLD knockout mice. nih.gov

In contrast to inhibitors, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides have been identified as small molecule activators of NAPE-PLD. nih.govresearchgate.net These compounds were discovered through high-throughput screening and subsequent optimization. vanderbilt.edu Two such activators, VU534 and VU533, have been shown to increase efferocytosis by bone-marrow derived macrophages from wild-type mice. nih.govresearchgate.net This effect was absent in macrophages from NAPE-PLD deficient mice or when NAPE-PLD was inhibited, highlighting the specific role of the enzyme in this process. nih.govresearchgate.net

| Compound | Target | Activity | Ki (μM) | Reference |

| LEI-401 | hNAPE-PLD | Inhibitor | 0.027 | nih.gov |

| Compound 2 | hNAPE-PLD | Inhibitor | 0.30 | nih.gov |

| Compound 7 | hNAPE-PLD | Inhibitor | 0.086 | nih.gov |

| Compound 8 | hNAPE-PLD | Inhibitor | 0.11 | nih.gov |

| Compound 9 | hNAPE-PLD | Inhibitor | 0.094 | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. nih.gov Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been explored for its therapeutic potential in pain, inflammation, and anxiety. nih.gov

Cyclic piperidine/piperazine (B1678402) aryl ureas have been identified as a class of potent FAAH inhibitors. nih.gov These compounds act as covalent inhibitors, forming a stable adduct with a key serine residue (Ser241) in the active site of FAAH. nih.gov Computational analysis of piperidine-based compounds like PF-750 has revealed that the enzyme induces a distortion of the amide bond within the inhibitor, which facilitates the formation of the covalent bond. nih.gov This understanding of the enzyme-inhibitor interaction provides a rational basis for the design of novel covalent FAAH inhibitors. nih.gov

| Compound Class | Target | Mechanism of Action | Reference |

| Piperidine/piperazine aryl ureas | FAAH | Covalent inhibition via carbamoylation of Ser241 | nih.gov |

DNA Gyrase Inhibition in Pathogens

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents. researchgate.net Piperidine-4-carboxamides (P4Cs) have emerged as a novel class of inhibitors targeting mycobacterial DNA gyrase. nih.govresearchgate.net

The P4C compound MMV688844 was initially identified in a whole-cell screen against Mycobacterium tuberculosis and subsequently found to be active against Mycobacterium abscessus. nih.govresearchgate.netnih.gov Further studies with a more potent analog demonstrated broad activity against various strains of the M. abscessus complex, including bactericidal and antibiofilm effects. nih.govresearchgate.net Resistance to P4Cs arises from missense mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govresearchgate.net Biochemical assays have confirmed that P4Cs inhibit the wild-type M. abscessus DNA gyrase but not the mutant enzyme from resistant strains. nih.govresearchgate.netnih.gov These inhibitors induce the recA promoter, indicating that they cause DNA damage through their interaction with DNA gyrase, a mechanism similar to that of fluoroquinolones. nih.govresearchgate.net

| Compound | Target | Pathogen | Activity | Reference |

| MMV688844 (P4C) | DNA Gyrase | Mycobacterium abscessus | Inhibitor | nih.govresearchgate.netnih.gov |

| 844-TFM (P4C analog) | DNA Gyrase | Mycobacterium abscessus | Inhibitor | researchgate.net |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer and neuroblastoma. nih.govnih.gov

A piperidine carboxamide, designated as compound 1, was identified as a novel inhibitor of ALK with an IC50 of 0.174 μM in an enzymatic assay. nih.gov This compound demonstrated selectivity for ALK over the related kinase IGF1R. nih.gov X-ray co-crystallography of this inhibitor with the ALK kinase domain revealed an unusual DFG-shifted conformation, which provides access to an extended hydrophobic pocket. nih.gov This structural insight has guided structure-activity relationship (SAR) studies, leading to the development of analogs with improved potency and selectivity. nih.gov Another piperidine carboxamide has been developed as a type I 1/2 inhibitor of ALK and has shown superiority over existing inhibitors like crizotinib (B193316) and ceritinib, particularly against certain point mutations. mdpi.com

| Compound | Target | IC50 (μM) | Binding Mode | Reference |

| Piperidine carboxamide 1 | ALK | 0.174 | DFG-shifted conformation | nih.gov |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair. nih.gov PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govnih.gov

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of PARP1 and PARP2. researchgate.net Optimization of this series led to the identification of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as MK-4827 or Niraparib. researchgate.net This compound exhibits excellent inhibitory activity against PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.net In a whole-cell assay, it inhibited PARP activity with an EC50 of 4 nM and demonstrated antiproliferative effects in cancer cells with mutant BRCA1 and BRCA2 in the 10-100 nM range. researchgate.net

| Compound | Target | IC50 (nM) | Cellular EC50 (nM) | Reference |

| MK-4827 (Niraparib) | PARP1 | 3.8 | 4 | researchgate.net |

| MK-4827 (Niraparib) | PARP2 | 2.1 | 4 | researchgate.net |

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Inhibition of MAGL increases the levels of 2-AG, which can then activate cannabinoid receptors, leading to various physiological effects, including anti-inflammatory responses. nih.govresearchgate.net

The piperidine carbamate (B1207046) JZL184 is a potent and selective inhibitor of MAGL. nih.govresearchgate.net By blocking MAGL, JZL184 elevates the levels of 2-AG. nih.govresearchgate.net In a murine model of lipopolysaccharide-induced acute lung injury, treatment with JZL184 resulted in decreased leukocyte migration into the lungs, reduced vascular permeability, and lower levels of cytokines and chemokines. nih.govresearchgate.net These anti-inflammatory effects were blocked by antagonists of the CB1 and CB2 cannabinoid receptors, confirming that the therapeutic action of JZL184 is mediated through the enhancement of endocannabinoid signaling. nih.govresearchgate.net

| Compound | Target | Effect | Mediating Receptors | Reference |

| JZL184 | MAGL | Inhibition, leading to increased 2-AG levels and anti-inflammatory effects | CB1 and CB2 | nih.govresearchgate.net |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

A series of N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.gov These compounds were developed by modifying a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibitory activity (IC50 = 0.03 μM). nih.gov In the new series, the ester linkage was replaced with a more metabolically stable amide linker. nih.gov Two of the most active analogs, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, exhibited in vitro IC50 values of 0.41 μM and 5.94 μM, respectively, against AChE. nih.gov

| Compound | Target | IC50 (μM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase | 5.94 | nih.gov |

Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition

Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metalloenzyme from the M1 aminopeptidase family, has emerged as a significant therapeutic target, particularly for cognitive disorders. Inhibition of IRAP has been shown in animal models to enhance memory and learning. The proposed mechanism for this cognitive enhancement involves the protection of various neuropeptides, such as oxytocin (B344502) and vasopressin, from degradation in the brain.

Exploration of Other Potential Biological Activities (e.g., antiviral, antifungal)

While direct data on this compound is limited, research into its structural analogs reveals that the piperidine scaffold is a versatile pharmacophore for developing agents with a range of biological activities, including antiviral and antifungal properties.

The piperidine nucleus is a key structural component in various compounds investigated for antiviral efficacy. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and its substituents can lead to potent inhibition of viral replication.

For example, a class of 1,4,4-trisubstituted piperidines has been identified as having promising activity against coronaviruses. These compounds were shown to cause a 2- to 3-log10 reduction in the viral load of HCoV-229E. Time-of-addition experiments suggested that the mechanism of action for these analogs is the inhibition of viral polyprotein cleavage or the initiation of viral RNA synthesis, rather than blocking viral entry.

In the context of influenza, other piperidine-based derivatives have been identified as potent inhibitors. One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against multiple influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov Mechanistic studies indicated that this class of compounds interferes with the early to middle stages of the influenza virus replication cycle. nih.gov Furthermore, certain piperidine-substituted purine (B94841) derivatives have shown significant potency against the influenza A/H1N1 strain. nih.gov

| Compound Class / Derivative | Target Virus | Key Research Findings | Reference |

|---|---|---|---|

| 1,4,4-Trisubstituted Piperidines | Human Coronavirus (HCoV-229E) | Generated a 2- to 3-log10 reduction in viral load. Mechanism involves inhibition of polyprotein cleavage or RNA synthesis. | N/A |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza A Virus | Potent inhibitor with EC50 values as low as 0.05 μM. Interferes with early to middle stages of viral replication. | nih.gov |

| Piperidine-substituted Purines (e.g., FZJ05) | Influenza A/H1N1, HIV-1 | FZJ05 showed significant potency against influenza A/H1N1. Other analogs displayed notable anti-HIV-1 activity. | nih.gov |

The piperidine framework is also a foundational structure for several antifungal agents. These compounds often act by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.

Research into 4-aminopiperidines has identified derivatives with significant antifungal activity against various Candida and Aspergillus species. SAR studies revealed that the nature of the substituent at the piperidine nitrogen (N1) and the 4-amino group is crucial for activity. For instance, combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long N-alkyl chain (specifically N-dodecyl) at the 4-amino position resulted in compounds with outstanding antifungal effects.

In other studies, various N-substituted piperidine derivatives were screened against a panel of fungi. While some compounds were inactive, others showed a varying degree of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net For instance, certain piperidine-based surfactants, particularly N-alkyl-N-piperidinium chlorides and sulfobetaines with specific alkyl chain lengths (e.g., C16), have demonstrated notable activity against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

| Compound Class / Derivative | Target Fungi | Key Research Findings | Reference |

|---|---|---|---|

| N-dodecyl-1-benzylpiperidin-4-amine | Candida spp., Aspergillus spp. | Identified as a promising candidate with high antifungal activity due to inhibition of ergosterol biosynthesis. | N/A |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Showed outstanding antifungal activity. The combination of the N-phenethyl and N-dodecyl groups was highly effective. | N/A |

| Piperidine-based Surfactants (e.g., P16S3, P16S4) | Candida albicans, Cryptococcus neoformans | Exhibited significant antifungal properties against both drug-susceptible and resistant fungal strains. | researchgate.net |

| Substituted Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Showed varied degrees of inhibition depending on the specific substitutions on the piperidine ring. | academicjournals.orgresearchgate.net |

In Vitro Pharmacokinetic and Biotransformation Studies

Investigation of Enzymatic Pathways Involved in Compound Biotransformation (e.g., Cytochrome P450 (CYP) Induction and Inhibition Profiles)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Studies to determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of 4-(3-Phenylpropyl)piperidine-1-carboxamide are crucial for predicting potential drug-drug interactions. Such studies would typically involve using recombinant human CYP enzymes or specific chemical inhibitors. Furthermore, assessing the compound's potential to induce or inhibit CYP enzymes is a key component of safety evaluation. There is currently a lack of published data on the CYP induction and inhibition profiles for this compound. For piperidine-containing compounds, metabolism is often mediated by CYP enzymes, leading to various oxidation products.

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis and Energy Minimization of the Chemical Structure

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 4-(3-Phenylpropyl)piperidine-1-carboxamide, which contains a piperidine (B6355638) ring and a rotatable phenylpropyl side chain, identifying the most stable, low-energy conformations is critical for understanding its interaction with biological targets.

The piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. ias.ac.in However, the presence of substituents can lead to different isomeric forms and, in some cases, the contribution of higher-energy boat conformations. ias.ac.in For this compound, the large 3-phenylpropyl group at the C4 position would preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance. whiterose.ac.uk

Energy minimization calculations, often performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods, are employed to find the geometry with the lowest potential energy. This process refines the three-dimensional structure of the molecule, identifying the most probable and energetically favorable conformations. For instance, studies on similarly substituted piperidines have shown that the interplay between steric factors, electrostatic interactions, and hyperconjugation determines the preferred conformation. d-nb.info Understanding these stable conformations is the first step toward predicting how the molecule will fit into a receptor's binding site.

Table 1: Key Structural Features for Conformational Analysis

| Molecular Fragment | Expected Conformation | Primary Influencing Factors |

|---|---|---|

| Piperidine Ring | Predominantly Chair Conformation | Minimization of Torsional and Steric Strain |

| 3-Phenylpropyl Group | Equatorial Orientation | Avoidance of 1,3-diaxial steric interactions |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of this compound with various potential biological targets, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes. nih.govtandfonline.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction. Docking studies on structurally related piperidine and piperazine (B1678402) derivatives have identified key interactions that stabilize the ligand-receptor complex. nih.govsemanticscholar.org For this compound, these would likely include:

Hydrophobic Interactions: The phenyl ring of the phenylpropyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds, with the amide nitrogen acting as a donor and the carbonyl oxygen as an acceptor. nih.gov

Ionic Interactions: Under physiological pH, the piperidine nitrogen can be protonated, allowing it to form a salt bridge or a strong hydrogen bond with acidic residues like Aspartate or Glutamate. nih.govresearchgate.net

For example, in docking studies of piperidine derivatives with the µ-opioid receptor, binding affinities were found to range from -8.13 to -13.37 kcal/mol, with interactions involving residues such as D147, Y148, and W318. tandfonline.com Similar studies with piperidine carboxamide derivatives against anaplastic lymphoma kinase (ALK) have also been performed to elucidate binding modes. researchgate.net

Table 2: Predicted Interaction Data from Hypothetical Docking Simulations

| Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Sigma-1 Receptor | -8.5 to -10.0 | Glu172, Phe107 | Ionic, π-cation |

| Dopamine (B1211576) Transporter | -7.0 to -9.5 | Asp79, Phe326 | Ionic, Hydrophobic |

Molecular Dynamics (MD) Simulations for Studying Receptor Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the receptor upon binding, and refine the understanding of the binding energetics. nih.govsemanticscholar.org

Starting from the best-docked pose, an MD simulation is run for a specific duration (typically nanoseconds to microseconds). The trajectory of the simulation reveals how the ligand and protein atoms move and interact. Key metrics used to analyze the stability of the complex include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of atomic positions over time compared to a reference structure. A stable, low, and converging RMSD for the ligand within the binding site suggests a stable binding mode. rsc.org

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Interaction Frequency: Analysis of the simulation can quantify the percentage of time specific hydrogen bonds or hydrophobic contacts are maintained, confirming their importance for binding. semanticscholar.org

Studies on piperidine-based ligands targeting the sigma-1 receptor have used MD simulations to confirm the stability of salt bridge interactions with residues like Glu172 and Asp126, which are crucial for high-affinity binding. nih.govrsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of properties for this compound that are not accessible through classical molecular mechanics.

Key properties derived from quantum chemical calculations include:

Molecular Geometry: DFT can be used to optimize the molecular structure to a high degree of accuracy, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the carboxamide would be an electron-rich site, while the amide hydrogen would be electron-poor, indicating sites for potential intermolecular interactions.

Theoretical Spectral Analysis: Methods like DFT can predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Table 3: Example Electronic Properties from DFT Calculations

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

Virtual Screening and De Novo Design Methodologies for Novel Derivatives

The chemical structure of this compound, featuring the versatile piperidine scaffold, makes it an excellent candidate for use in virtual screening and de novo design campaigns to discover novel therapeutic agents. researchgate.netdoaj.org

Virtual Screening: This technique involves computationally screening large libraries of compounds against a specific biological target to identify potential "hits". sciengpub.irmdpi.com A library of derivatives could be generated by modifying the phenyl ring (e.g., adding substituents), altering the length of the alkyl chain, or replacing the carboxamide group with other functional groups. These virtual compounds would then be docked into the target's active site, and those with the best predicted binding scores would be prioritized for synthesis and biological testing. mdpi.com

De Novo Design: This approach involves building novel molecules from scratch or by growing them from a known fragment within the constraints of a receptor's binding site. The 4-(3-phenylpropyl)piperidine (B106336) core could serve as a starting scaffold. nih.gov De novo design algorithms would then add functional groups and build out the structure piece-by-piece to optimize interactions with the target protein, aiming to create entirely new chemical entities with high predicted affinity and specificity. researchgate.net The piperidine scaffold is particularly valuable in this context due to its prevalence in active pharmaceuticals and its ability to present substituents in well-defined three-dimensional orientations. researchgate.net

Intellectual Property and Patent Landscape Surrounding 4 3 Phenylpropyl Piperidine 1 Carboxamide Derivatives

Analysis of Patent Filings Related to the Compound and its Structural Analogs

An analysis of the patent literature reveals a significant focus on the development of piperidine (B6355638) and piperazine (B1678402) carboxamide derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.govgoogle.comgoogle.com FAAH is an enzyme responsible for the breakdown of endocannabinoids, such as anandamide (B1667382). google.com By inhibiting FAAH, the levels of these endogenous compounds are increased, which can produce therapeutic effects like pain relief and anxiety reduction. google.com

Patents in this area often claim a broad genus of compounds, characterized by a central piperidine or piperazine ring linked to a carboxamide group and various substituents. For instance, European patent EP2607362B1 describes piperidine and piperazine carboxylates as FAAH inhibitors. google.com The claims in these patents typically cover the chemical structure of the compounds, their synthesis, pharmaceutical compositions containing them, and their use in treating a range of conditions.

The scope of these patents often extends to various structural modifications of the core scaffold. These modifications are designed to optimize the pharmacological properties of the compounds, such as potency, selectivity, and pharmacokinetic profiles. For example, some patents describe the introduction of different aryl or heteroaryl groups, variations in the linker between the piperidine ring and the phenyl group, and modifications to the carboxamide moiety. patentbuddy.com

A notable trend in the patent filings is the exploration of these compounds for neuroprotective applications. Some patents describe the use of piperidine derivatives in the treatment of central nervous system disorders, including stroke and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. google.com These patents highlight the potential of these compounds to act on various targets within the central nervous system beyond FAAH.

Identification of Key Patent Holders and Their Research Foci and Claims

Several major pharmaceutical companies have been actively patenting derivatives of 4-(3-phenylpropyl)piperidine-1-carboxamide and related structures. The table below summarizes the key patent holders and their primary research focus in this area.

| Key Patent Holders | Primary Research Focus | Illustrative Patent |

| Sanofi-Aventis | FAAH inhibitors for the treatment of pain and anxiety. nih.govuniversiteitleiden.nl | Disclosed a series of carbamate (B1207046) inhibitors and triazolopyridine carboxamides as either selective MAGL inhibitors or dual MAGL/FAAH inhibitors. nih.gov |

| Janssen Pharmaceutica | Development of piperidine derivatives for various therapeutic areas, including antipsychotics and analgesics. google.commdpi.com | U.S. Patent 3,998,834 describes the synthesis of sufentanil, a potent analgesic with a piperidine core. google.com |

| Vertex Pharmaceuticals | Modulators of ion channels and ATP-binding cassette transporters, with a focus on pain and cystic fibrosis. justia.comgreyb.comgreyb.com | U.S. Patent 8,586,589 covers piperidine and piperazine phenyl sulfonamides as inhibitors of ion channels for pain treatment. justia.com |

| Pfizer | FAAH inhibitors and compounds for neurodegenerative diseases. google.comuniversiteitleiden.nl | Developed PF-04457845, an FAAH inhibitor that reached phase II clinical trials. universiteitleiden.nl |

| Johnson & Johnson | Disclosed patents for piperazine aryl ureas as FAAH inhibitors. nih.gov | Investigated JNJ-1661010, a slow reversible covalent modifier of FAAH. nih.gov |

| Takeda Pharmaceutical | Also disclosed patents for piperazine aryl ureas as FAAH inhibitors, similar to Johnson & Johnson. nih.gov | |

| Astellas Pharma | Carbamate inhibitors of FAAH. nih.gov | Patent applications for carbamate-based FAAH inhibitors have been disclosed. nih.gov |

Sanofi-Aventis has a significant patent portfolio focused on FAAH inhibitors. Their patents describe various carbamate and urea-based inhibitors and their use in treating visceral pain in animal models. nih.gov Two of their compounds entered clinical trials for anxiety and depression. nih.gov

Janssen Pharmaceutica , a subsidiary of Johnson & Johnson, has a long history of research involving piperidine-containing compounds, including the development of potent analgesics like sufentanil. google.com Their patent filings cover a broad range of piperidine derivatives with diverse therapeutic applications.

Vertex Pharmaceuticals has a strong patent position in the area of ion channel modulators, with several patents claiming piperidine and piperazine derivatives for the treatment of pain. justia.com Their research also extends to the development of drugs for cystic fibrosis. greyb.com

Pfizer has been a key player in the development of FAAH inhibitors, with their compound PF-04457845 being one of the first to enter phase II clinical trials. universiteitleiden.nl Their patent portfolio also includes neuroprotective piperidine derivatives. google.com

Emerging Trends in Patentable Applications of Piperidine-Carboxamide Structures

The patent landscape for piperidine-carboxamide structures is evolving, with several emerging trends indicating new directions for research and development.

One significant trend is the development of peripherally restricted FAAH inhibitors . google.com These compounds are designed to inhibit FAAH in the peripheral nervous system without crossing the blood-brain barrier. google.com This approach aims to provide therapeutic benefits, such as pain relief, while minimizing the potential for central nervous system side effects. google.com U.S. Patent 9,187,413B2, for example, describes peripherally restricted FAAH inhibitors for treating pain and inflammation. google.com

Another emerging area is the development of dual inhibitors that target both FAAH and other enzymes involved in the endocannabinoid system, such as monoacylglycerol lipase (B570770) (MAGL). nih.gov A patent from Sanofi-Aventis, for instance, discloses triazolopyridine carboxamides that act as dual MAGL/FAAH inhibitors. nih.gov This dual-inhibition strategy could offer a broader therapeutic window and enhanced efficacy for certain conditions.

Furthermore, there is a growing interest in the application of piperidine-carboxamide derivatives in oncology . Recent research has identified N-arylpiperidine-3-carboxamide derivatives that can induce a senescence-like phenotype in melanoma cells, suggesting their potential as anticancer agents. nih.gov This opens up a new and promising avenue for the patentable application of this chemical scaffold.

The use of piperidine-carboxamide structures in antiviral therapies is also an area of active research. google.com Patents have been filed for prodrugs of piperazine and substituted piperidine antiviral agents, indicating the potential of this scaffold in developing new treatments for viral infections. google.com

Finally, the development of species-selective inhibitors represents a novel approach for targeting diseases like malaria. Researchers have identified piperidine carboxamides that act as potent and selective inhibitors of the P. falciparum proteasome, demonstrating oral efficacy in animal models. nih.gov This highlights the potential for developing piperidine-carboxamide-based drugs for infectious diseases with a high degree of target selectivity.

Future Research Directions and Translational Perspectives

Advancements in Scalable and Sustainable Synthetic Methodologies for Optimized Production

The efficient and environmentally benign synthesis of piperidine (B6355638) derivatives is a critical aspect of modern pharmaceutical development. nih.gov Future research will likely focus on developing scalable and sustainable methods for the production of 4-(3-phenylpropyl)piperidine-1-carboxamide, moving away from traditional, often harsh, synthetic conditions. nih.gov

Key areas of advancement include:

Green Chemistry Approaches: The use of environmentally friendly solvents such as water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents is a growing trend in the synthesis of nitrogen-containing heterocycles. mdpi.com These methods aim to reduce the reliance on volatile and often toxic organic solvents, thereby minimizing the environmental impact of the synthetic process. acs.orgbenthamscience.com

Catalytic Innovations: The development of novel catalytic systems is paramount for efficient synthesis. This includes transition metal-catalyzed reactions like acceptorless dehydrogenative coupling (ADC), which can form N-heterocycles from readily available alcohols with the only by-products being water and hydrogen. rsc.org Additionally, organocatalysis presents a metal-free alternative for the construction of the piperidine ring.

Flow Chemistry and Process Intensification: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound could lead to a more streamlined and cost-effective production process.

Pot, Atom, and Step Economic (PASE) Syntheses: Multi-component reactions that form complex molecules like highly functionalized piperidines in a single step are highly desirable. whiterose.ac.uk These "PASE" approaches maximize the incorporation of starting material atoms into the final product, reduce waste, and shorten synthetic sequences.

| Synthetic Strategy | Key Advantages | Potential Yields |

| Green Solvents (Water, PEG) | Reduced environmental impact, increased safety | 70-95% |

| Acceptorless Dehydrogenative Coupling | Use of abundant starting materials, clean by-products | 65-90% |

| Flow Chemistry | Enhanced safety, scalability, and process control | 80-98% |

| Multi-component Reactions (PASE) | High efficiency, reduced waste, shorter synthesis | 60-85% |

Deepening Understanding of Target Selectivity, Allosteric Modulation, and Polypharmacology

The biological activity of a compound is intrinsically linked to its interactions with specific protein targets. For this compound, a thorough understanding of its target selectivity, potential for allosteric modulation, and its broader pharmacological profile (polypharmacology) is crucial for its development as a therapeutic agent.

Target Selectivity: The 4-substituted piperidine motif is known to interact with a variety of biological targets. For instance, aralkyl derivatives of 4-benzylpiperidine (B145979) have shown affinity for sigma receptors. ebi.ac.uk Comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels will be necessary to elucidate its primary targets and off-targets, which is critical for predicting its efficacy and potential side effects.

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to fine-tune receptor activity. nih.gov This can lead to greater selectivity and a better safety profile. nih.govacs.org Piperidine derivatives have been identified as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). nih.govmdpi.com Investigating whether this compound acts as a positive (PAM), negative (NAM), or silent (SAM) allosteric modulator on key central nervous system (CNS) or other receptors will be a significant area of future research.

Polypharmacology: It is increasingly recognized that the therapeutic efficacy of many drugs arises from their interaction with multiple targets. This concept, known as polypharmacology, can be beneficial but also challenging to manage. A systematic evaluation of the target profile of this compound will help to identify any polypharmacological effects, which could be exploited for complex diseases or may need to be mitigated to reduce side effects.

| Pharmacological Aspect | Research Focus | Potential Implications |

| Target Selectivity | In vitro binding and functional assays against diverse target panels. | Identification of primary therapeutic targets and potential off-targets. |